molecular formula C18H15N5O3S2 B492620 2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide CAS No. 671199-34-1

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B492620
CAS RN: 671199-34-1
M. Wt: 413.5g/mol
InChI Key: WMHHYMOWLPRUDG-UHFFFAOYSA-N
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Description

“2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . They have also shown promising anticonvulsant activities .


Synthesis Analysis

The synthesis of these compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight .


Molecular Structure Analysis

The molecular structure of these compounds has been characterized by IR, 1H NMR, and mass spectral data followed by elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of 1,2-diaminobenzene with oxalic acid in aqueous hydrochloric acid, followed by chlorination to produce 2,3-dichloroquinoxaline . This is then treated with hydrazine hydrate to yield the corresponding 3-hydrazino compound, which is subjected to ring closure by treatment with triethyl orthoformate .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using IR, 1H NMR, and mass spectral data .

Scientific Research Applications

Anti-Tumor Activity

The compound has been investigated for its potential as a c-Met kinase inhibitor . In a study by Zhang et al., two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were designed . Among these derivatives, compound 22i demonstrated excellent anti-tumor activity against A549 , MCF-7 , and HeLa cancer cell lines, with IC50 values of 0.83 μM , 0.15 μM , and 2.85 μM , respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM ).

PARP1 Inhibition

Newly discovered PARP1 inhibitors, including derivatives of [1,2,4]triazolo[4,3-a]pyrazine, have implications in investigating the mechanism of acquired resistance to PARP1 inhibitors. These compounds may also serve as promising therapeutic agents for treating HR-deficient cancers, potentially overcoming acquired resistance .

Antibacterial Activity

The synthesized triazolo derivatives have been evaluated for their in vitro antibacterial activity . Most of the tested compounds showed interesting antibacterial effects against Staphylococcus aureus .

Anti-Xanthomonas oryzae (Xoo) Bactericides

Quinazolinone-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives, bridged by a 4-piperidinyl group, exhibit potential as anti-Xoo bactericides . These compounds could serve as lead candidates for developing more efficient treatments against Xoo-related diseases .

Synthetic Access to [1,2,4]Triazolo[4,3-a]pyridines

A practical one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines has been developed. These compounds are accessible from readily available 2-hydrazinopyridine and substituted aromatic aldehydes. This method provides a functional group-tolerant and atom-economic route to synthetically and biologically relevant [1,2,4]triazolo[4,3-a]pyridines .

properties

IUPAC Name

N-(4-sulfamoylphenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O3S2/c19-28(25,26)14-8-6-13(7-9-14)20-17(24)11-27-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24)(H2,19,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHHYMOWLPRUDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide

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